8-bromo-7-{3-[(5-chloro-2-methoxyphenyl)amino]propyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one
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Overview
Description
8-bromo-7-{3-[(5-chloro-2-methoxyphenyl)amino]propyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a purine core substituted with bromine, chlorine, methoxy, and hydroxy groups, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-{3-[(5-chloro-2-methoxyphenyl)amino]propyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Substitution Reactions: The 7-position is functionalized with a propyl chain bearing the 5-chloro-2-methoxyphenylamino group. This step often involves nucleophilic substitution reactions using appropriate alkylating agents.
Hydroxylation: The hydroxyl group at the 6-position can be introduced via oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Final Purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 6-position can undergo oxidation to form ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom at the 8-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Palladium on carbon (Pd/C), sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of new C-N, C-S, or C-O bonds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to naturally occurring purines. It could be investigated for its potential as an enzyme inhibitor or a receptor modulator.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored. Its structural features suggest it might interact with biological targets involved in diseases such as cancer or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 8-bromo-7-{3-[(5-chloro-2-methoxyphenyl)amino]propyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one exerts its effects would depend on its interaction with specific molecular targets. It may act by binding to active sites of enzymes, thereby inhibiting their activity, or by modulating receptor functions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Shares the bromine and purine core but lacks the complex substitution pattern.
6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one: Similar in having bromine and chlorine substitutions but differs in the core structure and additional substituents.
Uniqueness
The uniqueness of 8-bromo-7-{3-[(5-chloro-2-methoxyphenyl)amino]propyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
8-bromo-7-[3-(5-chloro-2-methoxyanilino)propyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN5O3/c1-22-13-12(14(24)21-16(22)25)23(15(17)20-13)7-3-6-19-10-8-9(18)4-5-11(10)26-2/h4-5,8,19H,3,6-7H2,1-2H3,(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPPCMMICNMCBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCNC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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